1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine
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Overview
Description
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrophenylsulfonyl group and a phenylbutan-2-yl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine typically involves the reaction of 1-(4-nitrophenyl)sulfonyl chloride with 4-(4-phenylbutan-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The phenylbutan-2-yl group may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: A similar compound with a nitrophenyl group attached to the piperazine ring.
1-(4-Nitrophenyl)sulfonylpiperazine: Another similar compound with a nitrophenylsulfonyl group attached to the piperazine ring.
Uniqueness
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine is unique due to the presence of both the nitrophenylsulfonyl and phenylbutan-2-yl groups, which may confer distinct biological and chemical properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C20H25N3O4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(4-phenylbutan-2-yl)piperazine |
InChI |
InChI=1S/C20H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)21-13-15-22(16-14-21)28(26,27)20-11-9-19(10-12-20)23(24)25/h2-6,9-12,17H,7-8,13-16H2,1H3 |
InChI Key |
JLKRBYIZOKOPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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